molecular formula C30H40F3N3O6 B032749 N-tert-Butyloxycarbonyl Silodosin CAS No. 160970-07-0

N-tert-Butyloxycarbonyl Silodosin

Cat. No. B032749
M. Wt: 595.6 g/mol
InChI Key: KOPCPLUGJAGRLM-HXUWFJFHSA-N
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Description

N-tert-Butyloxycarbonyl Silodosin is a chemical compound related to silyl carbamates, which are used in the transformation of amino protecting groups. It is synthesized from common amino protecting groups like N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) (Sakaitani & Ohfune, 1990).

Synthesis Analysis

The synthesis of N-tert-Butyloxycarbonyl Silodosin involves several steps. Starting materials like 1-acetyl-5-(2-aminopropyl)-2,3-dihydro-7-cyano-1H-indole and 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate are used in condensation and resolution processes. This is followed by protection with (Boc)_2O, hydrolysis, and further reactions to yield the final compound (Huixin, 2015).

Molecular Structure Analysis

The molecular structure of N-tert-Butyloxycarbonyl Silodosin and related compounds has been studied through various methods, including X-ray diffraction. These studies help in understanding the conformation and spatial arrangement of atoms in the molecule (Naveen et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving N-tert-Butyloxycarbonyl Silodosin include transformations of amino protecting groups, chemoselective N-tert-butoxycarbonylation, and N-formylation of amines. These reactions exhibit high yields and chemoselectivity under various conditions (Hamadi & Gholami, 2018).

Physical Properties Analysis

The physical properties of N-tert-Butyloxycarbonyl Silodosin and related compounds, like solubility, melting points, and crystalline structures, are essential for understanding its behavior in different environments and during synthesis processes. These properties are often investigated using techniques like X-ray crystallography and spectroscopy (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, are key to understanding how N-tert-Butyloxycarbonyl Silodosin functions in various chemical reactions. Studies have shown its use in various organic synthesis processes, demonstrating its versatility and efficiency (Sakaitani & Ohfune, 1990).

Scientific Research Applications

Silodosin in BPH Treatment

Silodosin is recognized for its highly selective antagonistic action on α1A-adrenoceptors, making it a significant therapeutic option for managing BPH. The drug's efficacy, particularly in improving urinary flow rates and reducing LUT symptoms, has been validated through various clinical trials. Its rapid onset of action and the sustainability of therapeutic effects over time have been highlighted as key benefits. Notably, Silodosin's selectivity minimizes the risk of orthostatic hypotension, a common concern with non-selective α-blockers, thereby improving patient tolerability and safety profiles (Keating, 2015).

Comparison with Other α-Blockers

Silodosin has been compared to other α-blockers, like tamsulosin and alfuzosin, regarding its selectivity and impact on treating LUTS/BPH. Its unique selectivity for the α1A-adrenoceptor subtypes has been suggested to account for its favorable cardiovascular safety profile. Additionally, its efficacy in relieving LUTS/BPH symptoms, independent of prostate size, has been affirmed, alongside a low incidence of orthostatic hypotension. However, abnormal ejaculation remains the most commonly reported adverse effect (Lepor, Kazzazi, & Djavan, 2012).

Clinical Efficacy and Safety

The clinical utility of Silodosin in treating moderate to severe LUTS/BPH has been extensively reviewed. Studies have highlighted its ability to offer rapid improvements in symptoms and quality of life for affected individuals. Silodosin’s high selectivity for the α1A-adrenoceptor is beneficial for mitigating cardiovascular adverse effects, thus making it a well-tolerated treatment option. The most common adverse events associated with Silodosin treatment include abnormal ejaculation, dizziness, and orthostatic hypotension, which are generally manageable (Fonseca & Carlos Martins da Silva, 2015).

Long-term Safety and Efficacy

Long-term studies have further affirmed Silodosin’s safety and efficacy profile. Patients receiving Silodosin have shown significant improvements in both voiding and storage symptoms over extended periods. The incidence of adverse effects, such as retrograde or abnormal ejaculation, remains consistent with short-term findings, underscoring the drug's tolerability. The low occurrence of orthostatic hypotension with Silodosin use further supports its safety for long-term management of LUTS/BPH (Yoshida, Kudoh, Homma, & Kawabe, 2011).

Safety And Hazards

N-tert-Butyloxycarbonyl Silodosin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing face, hands, and any exposed skin thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

A recent study describes an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

properties

IUPAC Name

tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)-2,3-dihydroindol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-9,17-18,20,37H,7,10-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPCPLUGJAGRLM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyloxycarbonyl Silodosin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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